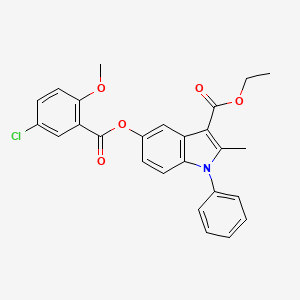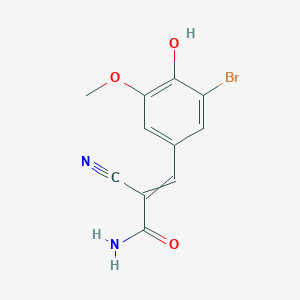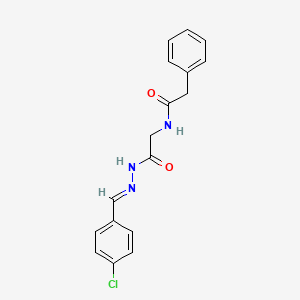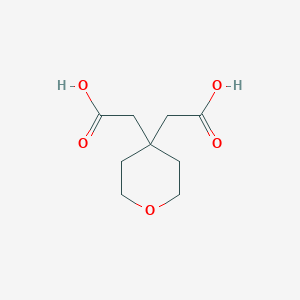![molecular formula C18H18FNO3 B2728179 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole CAS No. 477856-76-1](/img/structure/B2728179.png)
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole
Übersicht
Beschreibung
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole is a chemical compound with the molecular formula C18H18FNO3 . It has an average mass of 315.339 Da and a monoisotopic mass of 315.127075 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
A study explored the use of organic dyes based on indeno[1,2-b]indole for dye-sensitized solar cells (DSSCs). These dyes, constructed with a D-π-A structure, showed promising efficiency as photosensitizers, with one achieving a power conversion efficiency of 7.64%, which is 95% of the efficiency of the commercial N719 dye under AM 1.5G illumination. This highlights indeno[1,2-b]indole's potential as an electron donor in organic dyes for DSSCs (Qian et al., 2016).
Synthesis of Fused-indole Heterocycles
Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate serves as an important precursor in synthesizing fused-indole heterocycles of biological importance. The study detailed the structural characteristics of this compound, emphasizing its role in further chemical transformations to produce biologically active indole derivatives (Chandrakantha et al., 1998).
Antineoplastic Agents
Novel indole analogues of mycophenolic acid have been synthesized, aiming to explore their potential as antineoplastic (anti-cancer) agents. These compounds showed significant antitumor activity, indicating the usefulness of indole derivatives in cancer treatment (Lai & Anderson, 2000).
Enhanced DSSCs Efficiency through Co-sensitization
A study developed novel thieno[3,2-b]indole-based organic dyes for dye-sensitized solar cells. Co-sensitization with these dyes and a porphyrin sensitizer achieved state-of-the-art power conversion efficiencies, demonstrating the impact of structural engineering on photovoltaic performance (Ji et al., 2020).
Electron Transfer in Biological Systems
The electron transfer matrix element for intramolecular hole transfer between indole cation radical and phenol was investigated, providing insights into electron transfer processes in biological systems. This research contributes to understanding the electronic interactions within proteins and enzymes (Li, 2001).
C-H Functionalization via Transition Metal Catalysis
Advances in C-H functionalization of N-alkoxycarbamoyl indoles using transition metal catalysis were reviewed. This methodology offers a versatile approach for the diversification of indole motifs, crucial for pharmaceutical and organic chemistry (Ghosh & Das, 2021).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole” might also interact with various biological targets.
Mode of Action
Indole derivatives generally interact with their targets leading to various biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities
Result of Action
Indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-14-4-6-15(7-5-14)22-12-10-21-11-13-23-18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBUTRJMJOQAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCOCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327083 | |
| Record name | 4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477856-76-1 | |
| Record name | 4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)



![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)
